3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-8-7-13(17)15-11-3-5-12(6-4-11)20(18,19)16-9-1-2-10-16/h3-6H,1-2,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANCLZZPEVUWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves several steps. One common method includes the reaction of 4-(pyrrolidine-1-sulfonyl)aniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins, influencing their activity and function . The sulfonyl group also plays a crucial role in the compound’s biological activity by modulating its chemical properties and interactions with molecular targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chlorinated Propanamide Derivatives
| Compound Name | Substituent on Phenyl Ring | Key Structural Features | Molecular Weight (g/mol) | Evidence ID |
|---|---|---|---|---|
| 3-Chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide | Pyrrolidine-1-sulfonyl (para) | Sulfonamide linkage, pyrrolidine ring | ~340 (estimated) | [5], [17] |
| 3-Chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | 2-Oxopyrrolidin-1-yl (para) | Lactam ring, strained geometry | 322.78 | [5] |
| 3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | Pyrimidin-2-ylsulfamoyl (para) | Pyrimidine ring, sulfamoyl group | 340.79 | [12] |
| 3-Chloro-N-(4-methylphenyl)propanamide | 4-Methyl (para) | Simple methyl group, no heterocycle | 225.71 | [10] |
| 3-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide | Trifluoromethyl (para) | Electron-withdrawing CF3 group | 251.63 | [15] |
Key Observations :
- Pyrrolidine vs. Lactam Rings : The lactam in 3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide introduces ring strain, accelerating ring-opening reactions compared to the unstrained pyrrolidine-sulfonyl analog .
- Sulfonamide vs.
- Electron-Donating vs. Withdrawing Groups : The trifluoromethyl group () increases lipophilicity and metabolic stability compared to the polar sulfonyl substituents .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Solubility (Polar Solvents) | LogP (Predicted) | Hydrogen-Bonding Capacity | Evidence ID |
|---|---|---|---|---|
| This compound | High (due to sulfonyl) | ~1.5 | Moderate (NH, SO2) | [5], [17] |
| 3-Chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | Moderate (lactam NH/O) | ~0.8 | High (lactam O, NH) | [5] |
| 3-Chloro-N-(4-methylphenyl)propanamide | Low (non-polar substituent) | ~2.2 | Low (amide NH only) | [10] |
| 3-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide | Low (CF3 reduces polarity) | ~2.8 | Low | [15] |
Key Observations :
- The pyrrolidine-sulfonyl group improves solubility in polar solvents compared to the trifluoromethyl analog .
- Lactam-containing derivatives exhibit higher hydrogen-bonding capacity, favoring crystal packing and biomolecular interactions .
Pharmacological Potential
- Trifluoromethyl Analog () : Increased metabolic stability makes it a candidate for prolonged-action therapeutics .
Biological Activity
3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, mechanism of action, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₇ClN₂O₃S and features a chloro group, a pyrrolidine sulfonyl moiety, and a phenyl ring. Its molecular weight is approximately 316.8 g/mol . The structural characteristics contribute to its biological activity through specific interactions with molecular targets.
Synthesis
The synthesis typically involves:
- Formation of the Pyrrolidine Sulfonyl Intermediate : Reacting pyrrolidine with a sulfonyl chloride.
- Coupling Reaction : The intermediate is reacted with 3-chloropropanoyl chloride in the presence of a base like triethylamine.
These steps ensure high yield and purity, which are critical for biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors.
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of activity.
- Binding Affinity : The chloro group enhances binding affinity by participating in interactions with hydrophobic pockets in target proteins.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, related sulfonamide compounds have shown effectiveness against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 4f | Candida albicans | 62.5 |
| 4g | Staphylococcus aureus | 62.5 |
| 3a | Saccharomyces cerevisiae | 62.5 |
These results suggest that this compound may also possess similar antimicrobial properties.
Anticancer Activity
In vitro studies on related compounds have demonstrated promising anticancer activity across various human tumor cell lines:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 | 4g | <10 |
| PC-3 | 4f | <15 |
| HT29 | 3a | <20 |
These findings indicate that the presence of the pyrrolidine sulfonyl group may enhance cytotoxic effects against cancer cells.
Case Studies
A study published in Acta Pharmaceutica evaluated the biological activity of several pyrazole derivatives, including those with sulfonamide moieties similar to our compound. The results highlighted:
- Antimicrobial Activity : Several derivatives showed significant inhibition against pathogenic strains.
- Antioxidant Properties : Compounds demonstrated antioxidant activities comparable to standard agents like butylhydroxytoluene (BHT).
Furthermore, molecular docking studies provided insights into the interaction modes of these compounds with target proteins, reinforcing their potential as dual-action agents against infections and cancer.
Q & A
Q. What comparative studies are recommended for analogs with structural variations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
